Molnupiravir-d7: A Technical Overview of its Chemical Properties, Structure, and Analysis
Molnupiravir-d7: A Technical Overview of its Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molnupiravir-d7 is the deuterated analog of Molnupiravir, an orally bioavailable antiviral prodrug that has garnered significant attention for its role in the treatment of COVID-19.[1] As a ribonucleoside analog, Molnupiravir exerts its antiviral effect by inducing widespread mutations in the RNA of viruses, a mechanism known as "viral error catastrophe."[2] The incorporation of deuterium atoms in Molnupiravir-d7 makes it a valuable tool in pharmacokinetic and metabolic studies, serving as a stable isotope-labeled internal standard for quantitative analysis. This technical guide provides an in-depth look at the chemical properties, structure, synthesis, and analytical methodologies related to Molnupiravir-d7.
Chemical Properties and Structure
Molnupiravir-d7 is structurally similar to its non-deuterated counterpart, with the key difference being the replacement of seven hydrogen atoms with deuterium on the isobutyryl ester moiety. This substitution results in a higher molecular weight while retaining the core pharmacophore responsible for its antiviral activity.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂D₇N₃O₇ | [3] |
| Molecular Weight | 336.35 g/mol | [3] |
| CAS Number | Not available (Unlabeled: 2492423-29-5) | [4] |
| Appearance | White to off-white solid | |
| Synonyms | EIDD-2801-d7, MK-4482-d7 | [1] |
The core structure of Molnupiravir consists of a modified cytidine nucleoside. The deuteration is specifically located on the isobutyrate group attached to the 5'-hydroxyl of the ribose sugar.
Chemical Structure of Molnupiravir-d7
Caption: Chemical structure of Molnupiravir-d7.
Mechanism of Action
Molnupiravir is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, N4-hydroxycytidine (NHC). NHC is then phosphorylated by host cell kinases to form NHC-triphosphate (NHC-TP). Viral RNA-dependent RNA polymerase (RdRp) recognizes NHC-TP as a substrate and incorporates it into the nascent viral RNA strand. The incorporated NHC can tautomerize, leading to misincorporation of nucleotides during subsequent rounds of RNA replication. This accumulation of mutations, termed "error catastrophe," ultimately prevents the virus from producing viable progeny.
Antiviral Mechanism of Molnupiravir
Caption: Mechanism of action of Molnupiravir.
Experimental Protocols
Synthesis of Molnupiravir
While a specific protocol for Molnupiravir-d7 is not publicly detailed, its synthesis would follow a similar route to that of Molnupiravir, with the introduction of a deuterated isobutyryl source. A common synthesis approach starts from uridine.[5][6]
Step 1: Protection of Uridine
-
To a solution of uridine in a suitable solvent (e.g., acetone), add a protecting group reagent (e.g., 2,2-dimethoxypropane) and a catalytic amount of acid (e.g., sulfuric acid).[5]
-
Stir the reaction at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction and isolate the protected uridine intermediate.
Step 2: Esterification with Deuterated Isobutyric Anhydride
-
Dissolve the protected uridine in an appropriate solvent (e.g., acetonitrile).
-
Add deuterated isobutyric anhydride and a base (e.g., triethylamine) and a catalyst (e.g., 4-dimethylaminopyridine).
-
Stir the reaction until completion and then work up to isolate the esterified product.
Step 3: Oximation and Deprotection
-
The esterified intermediate is then converted to the corresponding oxime by treatment with a suitable reagent (e.g., hydroxylamine).[7]
-
Finally, the protecting groups are removed under acidic conditions (e.g., with formic acid) to yield Molnupiravir-d7.[5][7]
-
The final product can be purified by crystallization.[5]
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The following is a representative RP-HPLC method for the analysis of Molnupiravir, which would be suitable for the analysis of Molnupiravir-d7.[8][9][10]
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) or a buffered aqueous solution with an organic modifier.[8] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 236 nm or 275 nm[8][10] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Standard Solution Preparation:
-
Accurately weigh about 10 mg of Molnupiravir-d7 reference standard into a 100 mL volumetric flask.
-
Dissolve in the mobile phase and dilute to volume.
-
Further dilute this stock solution to prepare working standards of desired concentrations.[8]
Sample Preparation:
-
For bulk drug analysis, prepare a solution of known concentration in the mobile phase.
-
For formulation analysis, an appropriate extraction procedure should be employed to isolate the analyte from excipients before dilution with the mobile phase.
Experimental Workflow for RP-HPLC Analysis
Caption: Workflow for RP-HPLC analysis of Molnupiravir-d7.
Conclusion
Molnupiravir-d7 is an essential tool for researchers and drug development professionals working with Molnupiravir. Its well-defined chemical properties and the established analytical methods for its non-deuterated analog allow for its effective use in critical bioanalytical and metabolic studies. The synthesis, while requiring specialized deuterated reagents, follows established chemical principles. The mechanism of action, centered on inducing viral error catastrophe, remains a key area of interest in antiviral research. This guide provides a foundational understanding of the core technical aspects of Molnupiravir-d7 for its application in a research and development setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. molnupiravir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Molnupiravir D7 [artis-isotopes.com]
- 4. Molnupiravir | EIDD-2801 | COVID-19 | TargetMol [targetmol.com]
- 5. Concise two-step chemical synthesis of molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Synthesis Route for Molnupiravir - ChemistryViews [chemistryviews.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rjptonline.org [rjptonline.org]
- 9. cmbr-journal.com [cmbr-journal.com]
- 10. theaspd.com [theaspd.com]
